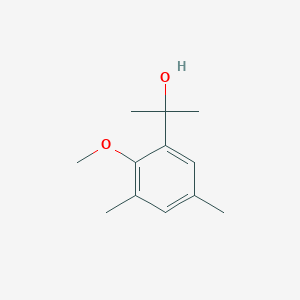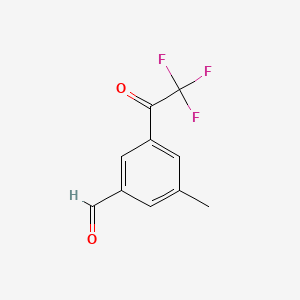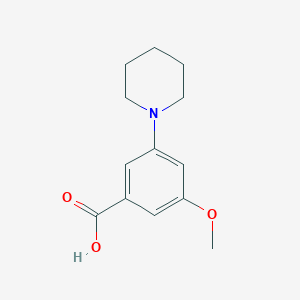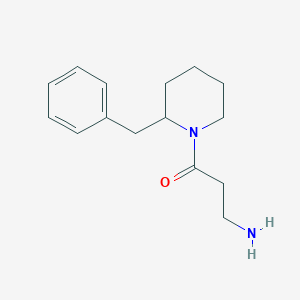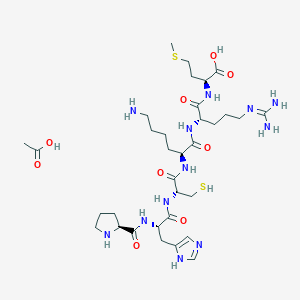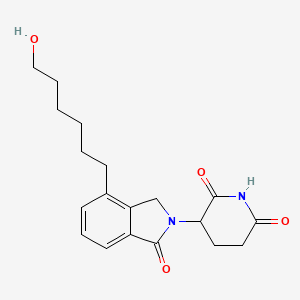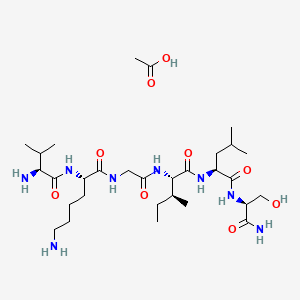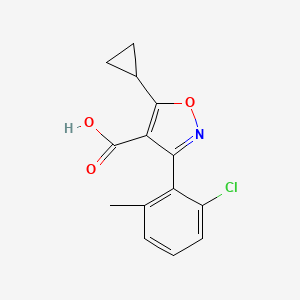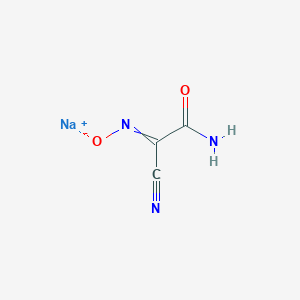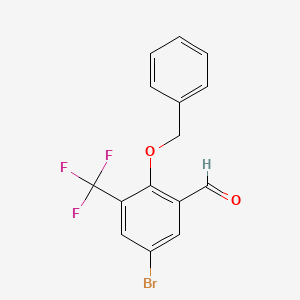
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 2-bromo-5-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-bromobenzaldehyde.
Introduction of the Trifluoromethyl Group: The intermediate product is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzyl alcohol.
Substitution: 2-(Benzyloxy)-5-azido-3-(trifluoromethyl)benzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The benzyloxy group can form hydrogen bonds with amino acid residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy and bromine substituents, making it less versatile in terms of chemical reactivity.
2-Bromo-5-(trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, which reduces its potential for hydrogen bonding and interaction with biological targets.
2-(Benzyloxy)-5-bromobenzaldehyde: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.
Uniqueness
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromine, and trifluoromethyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H10BrF3O2 |
|---|---|
Molecular Weight |
359.14 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H10BrF3O2/c16-12-6-11(8-20)14(13(7-12)15(17,18)19)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
WBIQBGYRRFIQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


